molecular formula C8H11NNaO5S+ B11933896 Sulbactam sodium (Unasyn)

Sulbactam sodium (Unasyn)

Cat. No.: B11933896
M. Wt: 256.23 g/mol
InChI Key: NKZMPZCWBSWAOX-IBTYICNHSA-N
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Description

Sulbactam sodium, marketed under the brand name Unasyn, is a beta-lactamase inhibitor used in combination with beta-lactam antibiotics like ampicillin. It is primarily used to treat infections caused by bacteria resistant to beta-lactam antibiotics. Sulbactam sodium enhances the efficacy of beta-lactam antibiotics by inhibiting the enzyme beta-lactamase, which bacteria produce to resist these antibiotics .

Preparation Methods

Sulbactam sodium is synthesized from the basic penicillin nucleusThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .

Industrial production methods for sulbactam sodium involve large-scale synthesis in pharmaceutical manufacturing facilities. The process includes the purification and crystallization of the compound to achieve the desired purity and potency. The final product is then formulated into a dry powder for reconstitution, which is freely soluble in aqueous diluents .

Chemical Reactions Analysis

Sulbactam sodium undergoes various chemical reactions, including:

    Oxidation: Sulbactam sodium can be oxidized to form sulbactam sulfone.

    Reduction: It can be reduced to its corresponding penicillanic acid derivative.

    Substitution: Sulbactam sodium can undergo substitution reactions where the sodium ion is replaced by other cations.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various salts for substitution reactions. The major products formed from these reactions include sulbactam sulfone, penicillanic acid derivatives, and substituted sulbactam compounds .

Scientific Research Applications

Sulbactam sodium has a wide range of scientific research applications:

Mechanism of Action

Sulbactam sodium exerts its effects by inhibiting the enzyme beta-lactamase, which bacteria produce to resist beta-lactam antibiotics. By blocking this enzyme, sulbactam sodium prevents the hydrolysis of the beta-lactam ring, allowing the antibiotic to remain effective. The molecular targets of sulbactam sodium include penicillin-binding proteins (PBPs) on the bacterial cell wall, which are essential for cell wall synthesis .

Comparison with Similar Compounds

Sulbactam sodium is unique among beta-lactamase inhibitors due to its broad spectrum of activity and its ability to enhance the efficacy of a wide range of beta-lactam antibiotics. Similar compounds include:

    Clavulanic acid: Another beta-lactamase inhibitor with a similar mechanism of action but different chemical structure.

    Tazobactam: A beta-lactamase inhibitor often used in combination with piperacillin.

    Avibactam: A non-beta-lactam beta-lactamase inhibitor used in combination with ceftazidime.

Sulbactam sodium is distinguished by its effectiveness against a broader range of beta-lactamase-producing bacteria and its use in combination with ampicillin .

Properties

Molecular Formula

C8H11NNaO5S+

Molecular Weight

256.23 g/mol

IUPAC Name

sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/t5-,6+;/m1./s1

InChI Key

NKZMPZCWBSWAOX-IBTYICNHSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na+]

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na+]

Origin of Product

United States

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